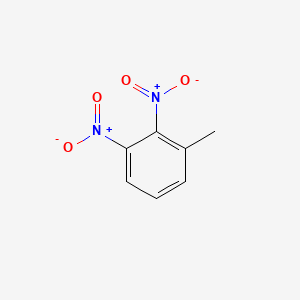

2,3-Dinitrotoluene

Description

Dinitrotoluene appears as a yellow crystalline solid or an oily liquid consisting of the three isomers. Insoluble in water and denser than water. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion or inhalation.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSXLQBUUOPLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4, Array | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027236 | |

| Record name | 2,3-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinitrotoluene appears as a yellow crystalline solid or an oily liquid consisting of the three isomers. Insoluble in water and denser than water. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion or inhalation., Orange-yellow crystalline solid with a characteristic odor; Note: Often shipped molten; [NIOSH], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor., Orange-yellow crystalline solid with a characteristic odor. [Note: Often shipped molten.] | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrotoluene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

482 °F at 760 mmHg (NTP, 1992), 250 °C, 572 °F | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

404 °F (NIOSH, 2023), 207 °C, 404 °F (Closed cup), 404 °F | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrotoluene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very slightly soluble (NTP, 1992), Soluble in alcohol and ether; very soluble in acetone, In water, 2.70X10+2 mg/L at 22 °C, Soluble in ethanol, ether; slightly soluble in chloroform, In water, 161 mg/L at 25 °C, Solubility in water: very poor, Insoluble | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.3208 (NTP, 1992) - Denser than water; will sink, 1.32 at 71 °C (liquid); 1.52 (solid), 1.3 (Water = 1), Relative density (water = 1): 1.3 (liquid), 1.32 | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), 6.28 (Air = 1), Relative vapor density (air = 1): 6.28, 6.3 | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg (NIOSH, 2023), 0.0004 [mmHg], 4X10-4 mm Hg at 25 °C /Estimate for all isomers/, 1 mmHg | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrotoluene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

OILY LIQUID /COMMERCIAL MIXTURE/, Orange-yellow crystalline solid [Note: Often shipped molten]., Yellow crystals | |

CAS No. |

25321-14-6, 602-01-7 | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS660NHC83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

158 °F (NTP, 1992), 63 °C, 59-61 °C, 158 °F | |

| Record name | DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/324 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dinitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0235.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dinitrotoluene

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dinitrotoluene (2,3-DNT), a significant nitroaromatic compound. This document is intended as a core resource for researchers, scientists, and professionals in drug development and materials science. It details established synthetic protocols and provides a thorough summary of the spectroscopic data essential for the identification and analysis of this molecule.

Introduction

This compound (2,3-DNT) is one of six isomers of dinitrotoluene and is typically formed as a minor product during the industrial nitration of toluene.[1] While less common than the 2,4- and 2,6-isomers, its unique structure makes it a valuable intermediate in the synthesis of various organic compounds, including dyes, polymers, and materials for the agrochemical and pharmaceutical industries.[2] The reactivity of its two nitro groups, which can be readily reduced to form 2,3-diaminotoluene, is key to its synthetic utility.[2]

Synthesis of this compound

The direct nitration of toluene or o-nitrotoluene is often not a viable method for producing pure 2,3-DNT due to the formation of multiple isomers.[1][3] To achieve high isomeric purity, a multi-step synthesis is typically employed, starting from a precursor that directs the nitro groups to the desired 2 and 3 positions. The following protocol outlines a robust method for the synthesis of 2,3-DNT.

Experimental Protocol: Multi-step Synthesis from o-Toluidine

This protocol is adapted from established methods for the synthesis of specific dinitrotoluene isomers.[1][4]

Materials:

-

o-Toluidine

-

Acetic anhydride

-

Glacial acetic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Hypophosphorous acid (50%)

-

Ethanol

-

Dichloromethane

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Step 1: Acetylation of o-Toluidine

-

In a round-bottom flask, dissolve o-toluidine in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice water to precipitate the 2-acetotoluidide.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Nitration of 2-Acetotoluidide

-

Carefully add the dried 2-acetotoluidide to a cooled mixture of fuming nitric acid and concentrated sulfuric acid with vigorous stirring, maintaining a low temperature.[1]

-

After the addition, allow the reaction to proceed at a controlled temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the dinitro-acetotoluidide isomers.

-

Collect the solid by filtration and wash thoroughly with water.

Step 3: Hydrolysis of 2,3-Dinitro-p-toluidide

-

The mixture of dinitro-acetotoluidide isomers is hydrolyzed by heating with a mixture of sulfuric acid and water on a water bath for several hours.[1][4]

-

Upon cooling, 2,3-dinitro-p-toluidine will precipitate as a golden-yellow crystalline solid.[4]

-

The desired 2,3-dinitro-p-toluidine can be purified from this mixture by recrystallization from alcohol.[4]

Step 4: Deamination of 2,3-Dinitro-p-toluidine

-

Dissolve the purified 2,3-dinitro-p-toluidine in a suitable solvent like ethanol.[1]

-

Cool the solution in an ice-salt bath and slowly add a solution of sodium nitrite in concentrated sulfuric acid to perform diazotization.[1]

-

The resulting diazonium salt is then treated with hypophosphorous acid to remove the amino group.[1]

-

Allow the reaction to proceed until the evolution of nitrogen gas ceases.[1]

-

Extract the this compound with an organic solvent like dichloromethane.[1]

-

Wash the organic extract with sodium bicarbonate solution and then with water.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.[1]

-

Purify the final product by column chromatography or recrystallization.[1]

Caption: Workflow for the multi-step synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of synthesized 2,3-DNT are performed using various spectroscopic techniques.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [5] |

| Molecular Weight | 182.13 g/mol | [6] |

| Appearance | Yellow crystalline solid | [7] |

| Melting Point | 59-61 °C | [8] |

| Boiling Point | Decomposes | [9] |

| Solubility | Insoluble in water | [7] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ ~8.02 (d), ~7.67 (t), ~7.58 (d) (Aromatic H), ~2.43 (s, -CH₃) | [10][11] |

| ¹³C NMR (Predicted) | δ ~150-145 (C-NO₂), ~140-130 (C-CH₃), ~135-120 (Aromatic C-H), ~20-15 (-CH₃) | [10] |

| Infrared (IR) | Characteristic bands for -NO₂, aromatic C-H, and C=C | [10] |

| Mass Spectrometry (MS) | Provides molecular weight and fragmentation pattern | [10] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[10]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set appropriate acquisition parameters for both ¹H and ¹³C experiments.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[10]

-

-

Data Analysis: Identify characteristic absorption bands and assign them to their corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.[10]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be vaporized, separated on the column, and then introduced into the mass spectrometer for ionization and detection.[10]

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.[10]

-

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 4. CCCLXXXIII.—Preparation of 2 : 3-, 2 : 5-, and 3 : 4-dinitrotoluenes - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C7H6N2O4 | CID 11761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 602-01-7 | Benchchem [benchchem.com]

- 8. 2,3-ジニトロトルエン analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [training.itcilo.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound(602-01-7) 1H NMR spectrum [chemicalbook.com]

Physicochemical Properties of 2,3-Dinitrotoluene: An In-depth Technical Guide for Environmental Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dinitrotoluene (2,3-DNT), a nitroaromatic compound of significant environmental interest due to its presence in contaminated sites from industrial and military activities. Understanding these properties is crucial for predicting its fate, transport, and potential for remediation in the environment. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes essential environmental pathways and analytical workflows.

Core Physicochemical Properties of this compound

The behavior of 2,3-DNT in the environment is governed by a range of physicochemical properties. These parameters influence its solubility in water, volatility, potential for bioaccumulation, and mobility in soil and groundwater. A summary of these key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| Molecular Weight | 182.13 g/mol | [1][2] |

| Physical State | Yellow crystalline solid or oily liquid | [3][4] |

| Melting Point | 59-61 °C | [1] |

| Boiling Point | ~315.51 °C (estimated) | [1] |

| Density | 1.5181 g/cm³ (estimated) | [1] |

| Vapor Pressure | 1 mmHg at 25 °C | [3] |

| Water Solubility | 161 mg/L at 25 °C; 270 mg/L at 22 °C | [3][4] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 2.18 (estimated for all isomers) | [3] |

| Henry's Law Constant | 9.3 x 10⁻⁸ atm·m³/mol (estimated) | [3] |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 370 - 587 (estimated) | [3] |

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of the physicochemical properties of 2,3-DNT is essential for environmental modeling and risk assessment. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), ensure data quality and comparability.

Water Solubility (OECD Guideline 105)

The water solubility of a compound is its saturation mass concentration in water at a given temperature. Two primary methods are recommended:

-

Column Elution Method: Suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.

-

Flask Method: Appropriate for more soluble substances. An excess amount of the test substance is added to water in a flask and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined after separating the undissolved solid.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to evaporate. Several methods can be employed depending on the expected vapor pressure range:

-

Dynamic Method (Cottrell's Method): The boiling temperature of the substance is measured at various controlled pressures.

-

Static Method: The substance is placed in a closed system at a constant temperature, and the pressure of the vapor in equilibrium with the substance is measured directly.

-

Isoteniscope Method: A comparative method where the vapor pressure of the substance is balanced against a known pressure of an inert gas.

-

Effusion Methods (Knudsen Cell or Thermogravimetry): The rate of mass loss of the substance effusing through a small orifice into a vacuum is measured.

-

Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined.

Octanol-Water Partition Coefficient (Kₒw) (OECD Guidelines 107, 117, 123)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter for assessing bioaccumulation potential.

-

Shake Flask Method (OECD 107): The substance is dissolved in a mixture of n-octanol and water and shaken until equilibrium is achieved. The concentrations of the substance in both phases are then measured.

-

HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate Kₒw based on the retention time of the substance on a reversed-phase column, calibrated with reference compounds with known Kₒw values.

-

Slow-Stirring Method (OECD 123): This method is particularly suitable for highly lipophilic substances and involves slowly stirring a mixture of the substance in n-octanol and water to avoid the formation of microdroplets, which can interfere with accurate measurements.

Adsorption/Desorption - Soil Sorption Coefficient (Kₒc) (OECD Guideline 106)

The soil sorption coefficient describes the partitioning of a chemical between soil/sediment and water.

-

Batch Equilibrium Method: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The mixture is agitated for a defined period to reach equilibrium. The concentration of the substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference. The adsorption coefficient (Kd) is determined, and from this, the organic carbon-normalized adsorption coefficient (Kₒc) can be calculated if the organic carbon content of the soil is known.

Environmental Fate and Transport

The physicochemical properties of 2,3-DNT dictate its behavior and persistence in the environment. Its moderate water solubility suggests a potential for leaching into groundwater, while its low vapor pressure indicates that volatilization from water and soil surfaces is not a significant transport pathway.[3] The estimated Log Kₒw suggests a moderate potential for bioaccumulation in organisms. The soil sorption coefficient (Kₒc) indicates that 2,3-DNT has low to moderate mobility in soil, with its movement being influenced by the organic carbon content of the soil.

Degradation Pathways

2,3-DNT can be degraded in the environment through both biotic (biodegradation) and abiotic (photodegradation) processes. While research on the degradation of 2,3-DNT is less extensive than for its isomers 2,4-DNT and 2,6-DNT, the initial steps are expected to be similar.

Biodegradation: Under aerobic conditions, the initial attack on dinitrotoluenes is often initiated by dioxygenase enzymes, leading to the formation of catechols and the release of nitrite.[2] Under anaerobic conditions, the nitro groups are sequentially reduced to amino groups. The following diagram illustrates a generalized aerobic biodegradation pathway for dinitrotoluenes.

Photodegradation: 2,3-DNT is susceptible to direct photolysis in the presence of sunlight. The degradation in aqueous environments can be enhanced by the presence of photosensitizers or reactive oxygen species. The photodegradation of dinitrotoluenes can lead to the formation of various intermediates, including dinitrobenzoic acids and eventually ring cleavage products.

Analytical Methods for Environmental Samples

The accurate quantification of 2,3-DNT in environmental matrices such as soil and water is crucial for monitoring and remediation efforts. The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.

Experimental Workflow for Analysis

A typical workflow for the analysis of 2,3-DNT in environmental samples involves several key steps from sample collection to data interpretation.

Sample Preparation:

-

Soil Samples: Extraction is typically performed using a solvent such as acetonitrile or acetone, often aided by techniques like sonication or pressurized fluid extraction to improve efficiency.

-

Water Samples: Solid-phase extraction (SPE) is a common method to isolate and concentrate 2,3-DNT from water samples.

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and definitive identification based on mass spectra.

-

High-Performance Liquid Chromatography (HPLC) with UV or MS detection: A robust and widely used technique for the analysis of nitroaromatic compounds.

Data Analysis:

-

Quantification is achieved by comparing the response of the analyte in the sample to a calibration curve generated from standards of known concentrations.

This guide provides a foundational understanding of the physicochemical properties of this compound relevant to its environmental fate and analysis. The provided data and methodologies can serve as a valuable resource for researchers and professionals working to address the challenges posed by nitroaromatic contamination.

References

2,3-Dinitrotoluene spectral analysis including NMR, IR, and Mass Spectrometry

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dinitrotoluene (2,3-DNT), a significant nitroaromatic compound. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the identification, characterization, and analysis of this molecule. The guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and visualizations to aid in understanding the molecular structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data [1][2][3]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.02 | d | Aromatic H |

| ~7.67 | t | Aromatic H |

| ~7.58 | d | Aromatic H |

| ~2.43 | s | -CH₃ |

| Solvent: CDCl₃, Frequency: 90 MHz[1][2] |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 145 | C-NO₂ |

| ~140 - 130 | C-CH₃ |

| ~135 - 120 | Aromatic C-H |

| ~20 - 15 | -CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1][2][4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H Stretch |

| ~1530 | Asymmetric -NO₂ Stretch |

| ~1350 | Symmetric -NO₂ Stretch |

| ~1600, ~1475 | Aromatic C=C Bending |

| ~850 - 750 | C-H Out-of-plane Bending |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1][2][5]

| m/z Value | Assignment |

| 182 | Molecular Ion [M]⁺ |

| 165 | [M-OH]⁺ or [M-NH]⁺ |

| 135 | [M-NO₂-H]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

-

Objective: To determine the carbon-hydrogen framework of this compound.

-

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)

-

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) for both ¹H and ¹³C experiments. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of the signals in both spectra to assign them to the respective protons and carbons in the molecule.

-

2.2 Infrared (IR) Spectroscopy (KBr Pellet Method) [2]

-

Objective: To identify the functional groups present in this compound by obtaining its infrared absorption spectrum.

-

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR-grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

-

-

Procedure:

-

Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., -NO₂, aromatic C-H, C=C).

-

2.3 Gas Chromatography-Mass Spectrometry (GC-MS) [2]

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane, acetone)

-

GC-MS instrument equipped with a suitable capillary column (e.g., non-polar)

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable volatile solvent.

-

Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure good separation. Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass scan range.

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized, separated on the column, and then introduced into the mass spectrometer for ionization and detection.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

-

Visualized Workflow

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility and Stability of 2,3-Dinitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3-Dinitrotoluene (2,3-DNT) in various organic solvents. The information contained herein is intended to support research, development, and handling of this compound in a laboratory and industrial setting.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical synthesis to formulation development. This compound, a yellow crystalline solid, exhibits a range of solubilities in different organic solvents.

Qualitative Solubility

General solubility observations indicate that this compound is soluble in several common organic solvents. It is described as being soluble in alcohol and ether, and very soluble in acetone.[1][2] Additionally, it is reported to be soluble in ethanol and ether, while being only slightly soluble in chloroform.[1][2]

Quantitative Solubility Data

Quantitative solubility data provides precise measurements of the amount of solute that can dissolve in a given solvent at a specific temperature. The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 25 °C.

| Solvent | Solubility (g/L) at 25 °C |

| Acetone | 259.92 |

| Acetonitrile | 164.79 |

| n-Butanol | 20.48 |

| Dimethylformamide (DMF) | 449.23 |

| Ethanol | 25.84 |

| Ethyl Acetate | 156.15 |

| Isopropanol | 17.32 |

| Methanol | 31.46 |

| n-Propanol | 19.98 |

| Toluene | 42.74 |

Stability of this compound

The stability of this compound is a crucial consideration for its safe handling, storage, and application. As a nitroaromatic compound, it possesses inherent energetic properties.

General Stability Profile

This compound is a combustible solid when exposed to heat or flame and can react with oxidizing materials.[3] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.[1] The decomposition of dinitrotoluene isomers can be initiated at elevated temperatures.[4]

Stability in Solution

Photodegradation is a known degradation pathway for dinitrotoluene isomers, primarily studied in aqueous environmental contexts.[5] It is plausible that similar degradation could occur in organic solvents upon exposure to UV light. Thermal degradation is also a significant factor, with decomposition occurring at elevated temperatures.[4]

To ensure the integrity of solutions of this compound for experimental use, it is recommended to store them in amber vials to protect from light and at controlled, cool temperatures. Regular analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is advisable for long-term studies.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and assessing the stability of chemical compounds like this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Accelerated Stability Study)

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.

Objective: To evaluate the stability of this compound in a specific organic solvent under accelerated thermal conditions.

Materials:

-

Stock solution of this compound in the desired organic solvent at a known concentration.

-

Amber glass vials with inert caps.

-

Temperature-controlled ovens or incubators.

-

Analytical instrumentation for quantification (e.g., HPLC-UV with a stability-indicating method).

Procedure:

-

Sample Preparation: Dispense aliquots of the stock solution into multiple amber glass vials and seal them.

-

Initial Analysis (Time Zero): Analyze a set of vials at the beginning of the study to establish the initial concentration of this compound and to check for any existing degradation products.

-

Storage Conditions: Place the remaining vials in temperature-controlled ovens at one or more elevated temperatures (e.g., 40 °C, 60 °C). A control set of vials should be stored at the intended long-term storage temperature (e.g., 5 °C or 25 °C).

-

Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition.

-

Analysis: Allow the vials to equilibrate to room temperature. Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.

-

Data Evaluation: Quantify the amount of this compound remaining at each time point and for each storage condition. Monitor for the appearance and growth of any degradation product peaks.

-

Shelf-Life Estimation: The data can be used to determine the rate of degradation and to estimate the shelf-life of the solution under the tested conditions.

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound.

Caption: A workflow diagram outlining the key steps in determining the solubility and assessing the stability of a chemical compound.

References

- 1. This compound | C7H6N2O4 | CID 11761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 602-01-7 | Benchchem [benchchem.com]

- 3. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Environmental Degradation Pathways of 2,3-Dinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dinitrotoluene (2,3-DNT) is a nitroaromatic compound that poses environmental concerns due to its toxicity and persistence. While extensive research has elucidated the degradation pathways of its isomers, 2,4-DNT and 2,6-DNT, specific data on the environmental fate of 2,3-DNT remains notably limited.[1] This technical guide synthesizes the available information on the environmental degradation of 2,3-DNT, drawing necessary comparisons and inferences from its more thoroughly studied isomers to provide a comprehensive overview for the scientific community. The guide covers biodegradation, photodegradation, and chemical degradation pathways, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows through diagrams. This document aims to be a critical resource for researchers investigating the environmental impact and remediation of dinitrotoluene isomers, highlighting the current knowledge gaps and providing a framework for future research.

Introduction

Dinitrotoluenes (DNTs) are primarily used in the synthesis of toluene diisocyanate for polyurethane foams and in the production of explosives like 2,4,6-trinitrotoluene (TNT).[2][3][4] The manufacturing process of technical grade DNT results in a mixture of isomers, with 2,4-DNT and 2,6-DNT being the most abundant. The other four isomers, including 2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT, constitute a smaller fraction.[2][4] Despite its lower prevalence, 2,3-DNT is an environmental contaminant of concern due to its potential toxicity. Understanding its degradation pathways is crucial for developing effective bioremediation and water treatment strategies.[1]

This guide focuses on the known and inferred environmental degradation pathways of 2,3-DNT, including:

-

Biodegradation: Aerobic and anaerobic transformation by microorganisms.

-

Photodegradation: Transformation induced by sunlight.

-

Chemical Degradation: Advanced oxidation processes such as ozonation and Fenton oxidation.

Due to the scarcity of data specific to 2,3-DNT, this guide will leverage the extensive research on 2,4-DNT and 2,6-DNT to propose potential degradation mechanisms for 2,3-DNT, explicitly noting where such inferences are made.

Biodegradation Pathways